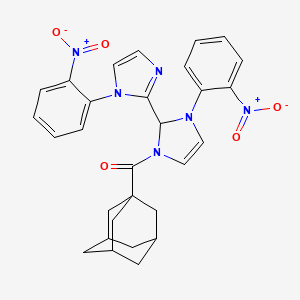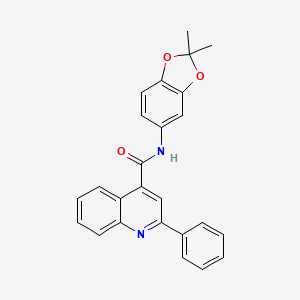
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide
Descripción general
Descripción
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide, also known as DBDAG, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBDAG belongs to the family of glycine receptor antagonists and has been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system. They play a crucial role in inhibitory neurotransmission. This compound binds to the glycine receptor and prevents the binding of glycine, which leads to the inhibition of inhibitory neurotransmission. This results in the enhancement of excitatory neurotransmission, which leads to the pharmacological effects of this compound.
Biochemical and physiological effects:
This compound has been found to affect several biochemical and physiological processes. It has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. This compound has also been found to affect the activity of several ion channels, including voltage-gated calcium channels and potassium channels. This compound has been found to have a sedative effect on the central nervous system, which is attributed to its ability to enhance inhibitory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has several advantages for lab experiments. It is a potent and selective glycine receptor antagonist, which makes it a valuable tool for studying the role of glycine receptors in various physiological and pathological processes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of neuropathic pain, schizophrenia, and alcohol addiction. Another potential direction is to develop more potent and selective glycine receptor antagonists based on the structure of this compound. Additionally, future research could investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its efficacy in vivo.
Aplicaciones Científicas De Investigación
N~2~,N~2~-dibenzyl-N~1~-(1,2-dihydroacenaphthylen-5-yl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anxiolytic, and sedative properties. This compound has also been found to be effective in the treatment of neuropathic pain, schizophrenia, and alcohol addiction.
Propiedades
IUPAC Name |
2-(dibenzylamino)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O/c31-27(29-26-17-16-24-15-14-23-12-7-13-25(26)28(23)24)20-30(18-21-8-3-1-4-9-21)19-22-10-5-2-6-11-22/h1-13,16-17H,14-15,18-20H2,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRQXVSZLVQWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CN(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-bis[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4331928.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4331936.png)
![4-(4-{4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-nitrobenzoyl)morpholine](/img/structure/B4331950.png)
![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)

![4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)
![N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)




![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]benzamide](/img/structure/B4332046.png)